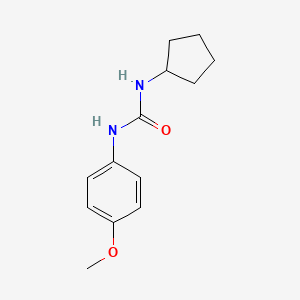

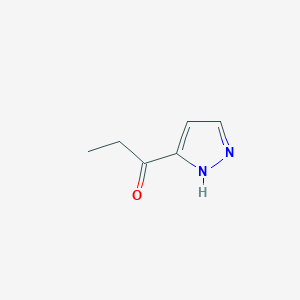

![molecular formula C15H19ClN2O B7458760 [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes.

Mechanism of Action

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone is believed to enter cells through endocytosis and then release the cargo molecule into the cytoplasm. The exact mechanism of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone-mediated cellular uptake is still not fully understood. However, it is believed that [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone interacts with the cell membrane and forms a transient pore, allowing the cargo molecule to enter the cell.

Biochemical and Physiological Effects:

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has been shown to enhance the cellular uptake of various molecules, including drugs, peptides, and nucleic acids. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone-mediated delivery of these molecules has been shown to increase their efficacy and reduce toxicity. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has also been shown to enhance the delivery of siRNA, which can be used to silence specific genes. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has been used to deliver drugs to the brain, which is otherwise difficult due to the blood-brain barrier.

Advantages and Limitations for Lab Experiments

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can enhance the cellular uptake of various molecules, making it a useful tool for drug delivery and gene silencing. However, [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has some limitations. It can be toxic at high concentrations, and its use can result in nonspecific uptake of cargo molecules. Therefore, it is important to optimize the [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone concentration and incubation time for each experiment.

Future Directions

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has several potential future directions for research. It can be used to enhance the delivery of various molecules, including drugs, peptides, and nucleic acids. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can be modified to improve its efficacy and reduce toxicity. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can also be used to target specific cell types, which can be useful for targeted drug delivery. Furthermore, [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can be used to study various cellular processes, such as endocytosis and intracellular trafficking. Overall, [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has the potential to be a valuable tool for scientific research in the future.

Conclusion:

In conclusion, [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone ([4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone) is a synthetic compound that has been widely used in scientific research. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can enhance the cellular uptake of various molecules, making it a valuable tool for drug delivery and gene silencing. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has several advantages as a research tool, but it also has some limitations. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has several potential future directions for research, including targeted drug delivery and the study of cellular processes. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has the potential to be a valuable tool for scientific research in the future.

Synthesis Methods

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can be synthesized by reacting 1-(3-chlorophenyl)-piperazine with cyclopropylcarbonyl chloride in the presence of a base. The resulting compound is then purified by recrystallization. The purity of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has been widely used in scientific research to study various cellular processes. It is commonly used as a tool to transport molecules across cell membranes. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can enhance the cellular uptake of various molecules such as peptides, proteins, nucleic acids, and drugs. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has also been used to study the mechanism of action of various drugs and peptides.

properties

IUPAC Name |

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O/c16-14-3-1-2-12(10-14)11-17-6-8-18(9-7-17)15(19)13-4-5-13/h1-3,10,13H,4-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTHVURFRAHBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)

![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)

![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)

![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)

methanone](/img/structure/B7458777.png)